molecular formula C17H17NOS B14414500 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one CAS No. 83375-61-5

1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one

Cat. No.: B14414500
CAS No.: 83375-61-5
M. Wt: 283.4 g/mol
InChI Key: XFAAWULNWAXRSA-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one is a synthetic organic compound with the molecular formula C17H17NOS. It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, substituted with benzyl, methyl, and phenylsulfanyl groups.

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzylamine with a suitable acyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one can be compared with other azetidinone derivatives, such as:

    1-Benzyl-3-methyl-3-phenylthioazetidin-2-one: Similar in structure but with a thioether group instead of a sulfanyl group.

    1-Benzyl-3-methyl-3-phenylsulfonylazetidin-2-one: Contains a sulfonyl group, which may alter its chemical reactivity and biological activity.

    1-Benzyl-3-methyl-3-phenylsulfinylazetidin-2-one:

Properties

CAS No.

83375-61-5

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-3-methyl-3-phenylsulfanylazetidin-2-one

InChI

InChI=1S/C17H17NOS/c1-17(20-15-10-6-3-7-11-15)13-18(16(17)19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3

InChI Key

XFAAWULNWAXRSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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